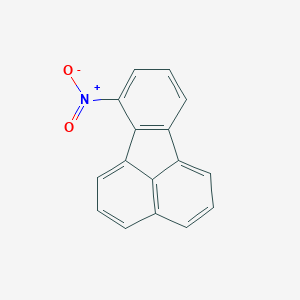

7-Nitrofluoranthene

Description

Structure

3D Structure

Properties

CAS No. |

13177-31-6 |

|---|---|

Molecular Formula |

C16H9NO2 |

Molecular Weight |

247.25 g/mol |

IUPAC Name |

7-nitrofluoranthene |

InChI |

InChI=1S/C16H9NO2/c18-17(19)14-9-3-7-12-11-6-1-4-10-5-2-8-13(15(10)11)16(12)14/h1-9H |

InChI Key |

JBCOKTTXCKLQBB-UHFFFAOYSA-N |

SMILES |

C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C(=CC=C4)[N+](=O)[O-] |

Canonical SMILES |

C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C(=CC=C4)[N+](=O)[O-] |

Other CAS No. |

13177-31-6 |

Synonyms |

7-NITROFLUORANTHENE |

Origin of Product |

United States |

Foundational & Exploratory

Overview of 7-nitrofluoranthene mutagenicity in Salmonella typhimurium

Title: Technical Analysis: Mutagenicity of 7-Nitrofluoranthene in Salmonella typhimurium

Executive Summary

7-Nitrofluoranthene (7-NF) is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) found in diesel exhaust and atmospheric particulate matter. While less abundant and less potent than its structural isomer 3-nitrofluoranthene (3-NF), 7-NF exhibits distinct mutagenic activity in Salmonella typhimurium, primarily inducing frameshift mutations. This guide details the metabolic activation pathways, experimental protocols for the Ames test, and the structural determinants of its genotoxicity. It serves as a reference for toxicologists and researchers investigating the health risks of nitro-PAH mixtures.

Chemical & Environmental Context

-

Compound: 7-Nitrofluoranthene (

) -

Formation: Produced via electrophilic nitration of fluoranthene. Unlike 2-nitrofluoranthene (formed via radical mechanisms in the atmosphere), 7-NF is typically associated with direct combustion emissions (e.g., diesel engines) alongside the major isomer 3-NF.

-

Relevance: Although 7-NF constitutes a minor fraction of total nitro-PAHs (often <1% of fluoranthene nitration products), its presence contributes to the overall direct-acting mutagenicity of organic extracts from particulate matter.

Mechanism of Action: Metabolic Activation[1]

7-NF is a direct-acting mutagen in Salmonella, meaning it does not require exogenous mammalian metabolic activation (S9 mix) to induce mutations. However, it requires bacterial enzymatic activation to form the ultimate DNA-reactive species.

The Activation Pathway

The mutagenicity of 7-NF relies on the reduction of the nitro group to a hydroxylamine, followed by esterification.

-

Nitroreduction: Bacterial nitroreductases (specifically the "classical" nitroreductase, Cnr) reduce the -NO

group to a nitroso (-NO) intermediate and subsequently to N-hydroxy-7-aminofluoranthene (N-OH-7-AF). -

O-Esterification: The N-hydroxyl group is a poor leaving group. The bacterial enzyme O-acetyltransferase (OAT) transfers an acetyl group from Acetyl-CoA to the hydroxylamine, forming N-acetoxy-7-aminofluoranthene.

-

Nitrenium Ion Formation: The unstable ester spontaneously loses the acetoxy group, generating a highly electrophilic nitrenium ion (

). -

DNA Binding: This electrophile attacks the C8 position of guanine residues in DNA, forming the adduct N-(deoxyguanosin-8-yl)-7-aminofluoranthene (dG-C8-7-AF) . This bulky adduct causes replication errors, leading to frameshift mutations.

Pathway Visualization

Caption: Metabolic activation of 7-nitrofluoranthene in Salmonella typhimurium leading to DNA adduct formation.[1]

Experimental Protocol: The Ames Test

To assess the mutagenicity of 7-NF, the Standard Plate Incorporation Assay or the Pre-incubation Modification is used. The pre-incubation method is generally more sensitive for nitro-PAHs.

Strain Selection

-

TA98: The primary strain for detecting 7-NF.[2] It carries the hisD3052 frameshift mutation (GC repetitive sequence), which is highly sensitive to bulky adducts formed by nitro-PAHs.

-

TA98NR: A nitroreductase-deficient strain. Reduced activity here confirms the requirement for nitroreduction.

-

TA98/1,8-DNP

: An O-acetyltransferase-deficient strain.[3] Reduced activity here confirms the role of OAT in activation.

Protocol Workflow

Materials:

-

Test Compound: 7-Nitrofluoranthene (dissolved in DMSO).

-

Bacteria: Fresh overnight culture of S. typhimurium TA98 (

cells/mL). -

S9 Mix: Rat liver homogenate (induced with Aroclor 1254 or Phenobarbital/5,6-benzoflavone). Note: 7-NF is direct-acting; S9 is used primarily to check for metabolic deactivation.

Step-by-Step Methodology:

-

Preparation: Thaw S9 mix (if using) and prepare top agar (containing traces of histidine/biotin).

-

Dosing: In a sterile tube, add:

-

0.1 mL bacterial culture (TA98).

-

0.5 mL S9 mix or Phosphate Buffer (0.1 M, pH 7.4).

-

0.1 mL test solution (7-NF in DMSO at 5-1000 ng/plate).

-

-

Pre-incubation (Recommended): Incubate the mixture at 37°C for 20 minutes with shaking. This allows the bacteria to uptake and metabolize the compound before plating.

-

Plating: Add 2.0 mL of molten top agar (45°C) to the tube, vortex briefly, and pour onto minimal glucose agar plates.

-

Incubation: Invert plates and incubate at 37°C for 48 hours in the dark.

-

Scoring: Count His+ revertant colonies. Calculate the specific mutagenicity (revertants/nmol) from the linear portion of the dose-response curve.

Experimental Workflow Diagram

Caption: Workflow for the pre-incubation Ames test to assess 7-nitrofluoranthene mutagenicity.

Data Interpretation & Comparative Toxicology

When analyzing results, it is critical to compare 7-NF against its isomers to understand the structure-activity relationship (SAR).

Quantitative Profile

| Compound | Strain | Activation | Mutagenicity (Rev/nmol) | Notes |

| 3-Nitrofluoranthene | TA98 | -S9 | ~20,000 - 100,000 | "Super-mutagen"; highly efficient OAT activation. |

| 7-Nitrofluoranthene | TA98 | -S9 | Moderate | Significantly less potent than 3-NF but clearly mutagenic. |

| 7-Nitrofluoranthene | TA98 | +S9 | Reduced | S9 enzymes often detoxify nitro-PAHs via ring oxidation. |

| 7-Nitrofluoranthene | TA100 | -S9 | Low | Induces fewer base-pair substitutions than frameshifts. |

Structural Causality

-

3-NF Potency: The nitro group at the 3-position is highly accessible to the O-acetyltransferase enzyme, and the resulting nitrenium ion is stabilized by resonance across the fluoranthene system, facilitating DNA intercalation.

-

7-NF Attenuation: The 7-position is on the benzo-ring of the fluoranthene structure. While it still undergoes nitroreduction, the steric environment or the electronic stability of the resulting nitrenium ion is less favorable for DNA binding compared to the 3-isomer. This results in lower mutagenic potency.

References

-

Tokiwa, H., et al. (1986). Mutagenicity and carcinogenicity of nitroarenes and their sources in the environment.[1][4] Critical Reviews in Toxicology. Link

-

Ramdahl, T., et al. (1986).[5] The nature of nitro-polycyclic aromatic compounds in ambient and source emissions.[4][6][7] In: Polycyclic Aromatic Compounds. Link

-

Consolo, M.C., et al. (1989). The mutagenicity of nitrofluoranthenes in Salmonella typhimurium.[1][2][6][8] Mutation Research/Genetic Toxicology. Link

-

IPCS (International Programme on Chemical Safety). (2003). Environmental Health Criteria 229: Selected Nitro- and Nitro-oxy-polycyclic Aromatic Hydrocarbons. World Health Organization.[7] Link

-

Zielinska, B., et al. (1986). Formation of nitroarenes during the combustion of polycyclic aromatic hydrocarbons. Environmental Science & Technology.[7] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. Role of O-acetyltransferase in activation of oxidised metabolites of the genotoxic environmental pollutant 1-nitropyrene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 6. researchgate.net [researchgate.net]

- 7. Selected Nitro- and Nitro-oxy-polycyclic Aromatic Hydrocarbons (EHC 229, 2003) [inchem.org]

- 8. re-place.be [re-place.be]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 7-Nitrofluoranthene

Introduction

7-Nitrofluoranthene is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of significant environmental and toxicological concern. Nitro-PAHs are formed during incomplete combustion processes, such as in diesel engine exhaust, and can also be formed in the atmosphere through reactions of parent PAHs with nitrogen oxides.[1][2] Many nitro-PAHs are known to be mutagenic and carcinogenic, often exhibiting greater toxicity than their parent compounds.[1][3] Therefore, sensitive and reliable analytical methods are crucial for monitoring their presence in environmental matrices and for toxicological research.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of nitro-PAHs. This application note provides a detailed protocol for the analysis of 7-nitrofluoranthene using reversed-phase HPLC coupled with UV and fluorescence detectors, offering high sensitivity and selectivity.

Principle of the Method

This method employs reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar solvent mixture, typically acetonitrile and water. 7-Nitrofluoranthene, being a relatively nonpolar molecule, is retained on the C18 column.[4] By gradually increasing the proportion of the organic solvent (acetonitrile) in the mobile phase (gradient elution), the analyte is eluted from the column and separated from other components in the sample.[3]

Detection can be achieved using a UV-Vis Diode Array Detector (DAD) or a Fluorescence Detector (FLD). While UV detection is a universal method for aromatic compounds, fluorescence detection offers significantly higher sensitivity and selectivity for fluorescent compounds like PAHs and their derivatives.[5][6] For enhanced sensitivity with nitro-PAHs, a post-column reduction step can be implemented to convert the nitro-compounds into their highly fluorescent amino-derivatives.[7]

Instrumentation and Materials

Instrumentation

-

HPLC system with a binary or quaternary pump capable of gradient elution

-

Autosampler with temperature control

-

Column oven

-

UV-Vis Diode Array Detector (DAD) or a variable wavelength UV detector

-

Fluorescence Detector (FLD)

-

Degasser

-

Data acquisition and processing software

Materials and Reagents

-

7-Nitrofluoranthene analytical standard (CAS No. 10294-66-3)

-

Acetonitrile (HPLC gradient grade)

-

Water (Ultrapure, 18.2 MΩ·cm)

-

Methanol (HPLC grade)

-

7-Nitrofluoranthene (Molecular Formula: C16H9NO2, Molecular Weight: 247.25 g/mol )[8][9]

-

Analytical column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Guard column: C8 or C18 guard column

-

Syringe filters (0.22 µm, PTFE or nylon)

Experimental Protocol

Standard Solution Preparation

Causality: Accurate standard preparation is fundamental for reliable quantification. Stock solutions are prepared in a solvent where the analyte is highly soluble and then diluted to create a calibration curve that brackets the expected sample concentration range.

-

Primary Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of 7-nitrofluoranthene standard and dissolve it in 100 mL of acetonitrile in a Class A volumetric flask.

-

Working Stock Solution (e.g., 10 µg/mL): Dilute 10 mL of the primary stock solution to 100 mL with acetonitrile.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution with the initial mobile phase composition (e.g., 0.1, 0.25, 0.5, 1.0, 2.5, 5.0 µg/L).[10] Store all solutions in amber vials at 4°C to prevent photodegradation.

Sample Preparation

Causality: Samples from environmental matrices (e.g., air particulates, water, soil) are complex and require cleanup and concentration to remove interferences and reach the low detection limits required.[4][11] Solid-Phase Extraction (SPE) is a common and effective technique for this purpose.[12][13]

-

Extraction: For particulate matter collected on filters, Soxhlet extraction or microwave-assisted extraction with solvents like dichloromethane (DCM) or a hexane/acetone mixture is common.[11][14] For water samples, liquid-liquid extraction with DCM or SPE with a C18 cartridge is employed.[3]

-

Concentration & Solvent Exchange: The extract is typically concentrated under a gentle stream of nitrogen. If the extraction solvent is not compatible with the HPLC mobile phase, it should be exchanged for acetonitrile or methanol.[11]

-

Cleanup (SPE): a. Condition a C18 SPE cartridge with 5 mL of methanol, followed by 5 mL of ultrapure water. b. Load the reconstituted sample onto the cartridge. c. Wash the cartridge with a water/methanol mixture to elute polar interferences. d. Elute the 7-nitrofluoranthene with acetonitrile. e. Evaporate the eluent and reconstitute in a known volume of the initial mobile phase.

-

Filtration: Filter the final sample extract through a 0.22 µm syringe filter before injection.

HPLC Operating Conditions

Causality: The chosen parameters are optimized for the separation of PAHs and nitro-PAHs. A C18 column provides excellent retention for these hydrophobic compounds. The gradient elution is necessary to separate a range of compounds with different polarities in a reasonable time with good peak shape.[3] Acetonitrile is often preferred over methanol for its lower viscosity and better UV transparency. The column temperature is controlled to ensure reproducible retention times.

| Parameter | Recommended Condition |

| Analytical Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Ultrapure Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0-5 min: 50% B; 5-35 min: 50-100% B; 35-40 min: 100% B; 40.1-45 min: 50% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 20 µL |

| UV-DAD Wavelength | 254 nm (for general screening) or monitor at absorbance maxima |

| Fluorescence Detector | Excitation/Emission wavelengths must be optimized. For related compounds like fluoranthene, Ex: 280 nm, Em: 450 nm are used.[5] A wavelength program is recommended for multi-analyte methods. |

System Suitability and Validation

Causality: Method validation ensures that the analytical procedure is fit for its intended purpose.[15] It provides objective evidence that the method is reliable, reproducible, and accurate for the analysis of 7-nitrofluoranthene.[16][17]

-

System Suitability: Before sample analysis, inject a mid-range standard solution five times. The relative standard deviation (RSD) for retention time and peak area should be < 2%.

-

Linearity: Analyze the calibration standards and plot the peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.[10]

-

Limit of Detection (LOD) and Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N), typically S/N = 3 for LOD and S/N = 10 for LOQ.[14][17] Fluorescence detection can achieve significantly lower LODs (low pg range) compared to UV detection.[5][6]

-

Accuracy and Precision: Analyze spiked blank samples at different concentration levels. Accuracy should be within 80-120% recovery, and precision (RSD) should be < 15%.[17]

Data Presentation and Visualization

HPLC Parameters Summary

| Parameter | Value | Justification |

| Column | C18 (250 x 4.6 mm, 5 µm) | Industry standard for hydrophobic nitro-PAH separation.[4] |

| Mobile Phase | Water/Acetonitrile | Provides good resolution and peak shape for PAHs.[3] |

| Detection | FLD (optimized Ex/Em) & UV | FLD for high sensitivity; UV for confirmation.[5] |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns, balancing speed and pressure. |

| Temperature | 30°C | Ensures retention time stability and reproducibility. |

Experimental Workflow

Caption: Overall workflow for HPLC analysis of 7-Nitrofluoranthene.

Logic of Detector Selection

Caption: Rationale for using dual UV and Fluorescence detection.

Conclusion

This application note provides a comprehensive and robust protocol for the analysis of 7-nitrofluoranthene using HPLC with UV and fluorescence detection. The method is sensitive, selective, and applicable to complex environmental samples following appropriate sample preparation. Adherence to the detailed steps for standard preparation, chromatographic separation, and method validation will ensure the generation of high-quality, reliable data for researchers, scientists, and drug development professionals investigating the prevalence and impact of this potent environmental contaminant.

References

-

Aerosol and Air Quality Research. (2022). An Overview: PAH and Nitro-PAH Emission from the Stationary Sources and their Transformations in the Atmosphere. [Link]

-

Agilent Technologies. (2008). Determination of Nitro-Polycyclic Aromatic Hydrocarbons in Air Particulates Using the Agilent 7000A Triple Quadrupole GC/MS System. [Link]

-

ResearchGate. (n.d.). Stepwise procedure for SPE extraction of nitro-PAH from aquatic samples. [Link]

-

Diociaiuti, M., et al. (2016). An improved method to determine PM-bound nitro-PAHs in ambient air. University of Bari Aldo Moro. [Link]

-

Shimadzu. (2016). Determination of Nitro Polycyclic aromatic hydrocarbons in PM2.5 using GC-MS/MS. [Link]

-

Knauer. (2006). Rapid analysis of 17 polycyclic aromatic - hydrocarbons with UV- and FL-detection according to DIN EN 17993:2002. [Link]

-

Agilent Technologies. (2024). Validation of EPA Method 1633 with Semi-Automated Solid Phase Extraction and LC/MS for Analysis of Per- and Polyfluoroalkyl Substances in Wastewater. [Link]

-

Albinet, A., et al. (2008). Determination of nitro-polycyclic aromatic hydrocarbons in atmospheric aerosols using HPLC fluorescence with a post-column derivatisation technique. ResearchGate. [Link]

-

CAS Common Chemistry. (n.d.). 7-Nitrofluoranthene. [Link]

-

Global Substance Registration System (GSRS). (n.d.). 7-NITROFLUORANTHENE. [Link]

-

U.S. Environmental Protection Agency. (2023). Clean Water Act Analytical Methods: Contaminants of Emerging Concern. [Link]

-

Kaunas University of Technology. (2023). Fluoranthene-based derivatives for multimodal anti-counterfeiting and detection of nitroaromatics. [Link]

-

U.S. Environmental Protection Agency. (2024). Method Validation and Peer Review Policies and Guidelines. [Link]

-

Royal Society of Chemistry. (2012). Fluoranthene based fluorescent chemosensors for detection of explosive nitroaromatics. [Link]

-

Ingenieria Analitica Sl. (n.d.). HPLC Detector Options for the Determination of Polynuclear Aromatic Hydrocarbons. [Link]

-

ResearchGate. (2008). Spectroscopic Properties of Some Derivatives of Polycyclic Aromatic Hydrocarbons. [Link]

-

Oxford Academic. (2016). Development and Multi-laboratory Verification of US EPA Method 543 for the Analysis of Drinking Water Contaminants by Online Solid Phase Extraction-LC–MS-MS. [Link]

-

Pizarro, C., et al. (2023). A Validated RP-HPLC Method for Monitoring Pollutants Removal during Microalgae Bioremediation of Polluted Waters. PMC. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Polycyclic Aromatic Hydrocarbons (PAHs). [Link]

-

Wiley Online Library. (2018). Computational Studies on the Reactivity of Polycyclic Aromatic Hydrocarbons. [Link]

-

Prime Scholars. (2014). Validation of HPLC method for determination of priority polycyclic aromatic hydrocarbons (PAHS) in waste water and sediments. [Link]

Sources

- 1. shimadzu.com [shimadzu.com]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. primescholars.com [primescholars.com]

- 4. aaqr.org [aaqr.org]

- 5. ingenieria-analitica.com [ingenieria-analitica.com]

- 6. jasco-global.com [jasco-global.com]

- 7. researchgate.net [researchgate.net]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. lcms.cz [lcms.cz]

- 11. gcms.cz [gcms.cz]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. ricerca.uniba.it [ricerca.uniba.it]

- 15. epa.gov [epa.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. A Validated RP-HPLC Method for Monitoring Pollutants Removal during Microalgae Bioremediation of Polluted Waters - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Detection of 7-Nitrofluoranthene by Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction: The Analytical Challenge of 7-Nitrofluoranthene

7-Nitrofluoranthene is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH), a class of compounds known for their mutagenic and carcinogenic properties.[1] These compounds are often found in environmental samples such as air particulate matter, soil, and water, typically at concentrations 100 to 1,000 times lower than their parent PAHs.[2][3] The trace-level presence of 7-nitrofluoranthene, combined with its often-complex sample matrix, presents a significant analytical challenge.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and definitive technique for the identification and quantification of such semi-volatile organic compounds.[3][4] This application note provides a comprehensive guide for researchers and scientists to develop and validate a robust GC-MS protocol for the analysis of 7-nitrofluoranthene, with a focus on achieving high sensitivity and selectivity through modern instrumentation and optimized sample preparation.

Molecular Profile: 7-Nitrofluoranthene

-

Chemical Formula: C₁₆H₉NO₂[5]

-

Molecular Weight: 247.25 g/mol [5]

-

CAS Registry Number: 892-21-7 (for 3-nitrofluoranthene, a common isomer often analyzed alongside)[6]

Principle of the Method: GC-MS and GC-MS/MS

The fundamental principle involves the chromatographic separation of 7-nitrofluoranthene from other components in the sample extract, followed by its ionization and detection using a mass spectrometer.

-

Gas Chromatography (GC): The sample extract is injected into a heated inlet, where it is vaporized. An inert carrier gas (typically helium) sweeps the vaporized sample onto a long, narrow capillary column. The column's inner surface is coated with a stationary phase. Compounds separate based on their boiling points and affinity for this stationary phase. 7-Nitrofluoranthene, being a semi-volatile compound, is well-suited for this separation technique.[4][7]

-

Mass Spectrometry (MS): As compounds elute from the GC column, they enter the MS ion source. For 7-nitrofluoranthene, electron ionization (EI) is standard. In EI, high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible pattern. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a chemical fingerprint.

For enhanced selectivity, especially in complex matrices, tandem mass spectrometry (GC-MS/MS) is the preferred technique.[2][8] In this approach, a triple quadrupole (QQQ) mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The first quadrupole selects the molecular ion of 7-nitrofluoranthene (the precursor ion, m/z 247), which is then fragmented in a collision cell. The third quadrupole is set to monitor only specific, characteristic fragment ions (product ions). This two-stage filtering dramatically reduces background noise and matrix interference, allowing for highly reliable quantification at very low levels.[2][9]

Experimental Workflow Overview

A successful analysis relies on a systematic and optimized workflow, from sample collection to data interpretation. Each step is critical for ensuring the accuracy and reproducibility of the results.

Caption: General workflow for 7-nitrofluoranthene analysis.

Part 1: Detailed Sample Preparation Protocol

The goal of sample preparation is to efficiently extract 7-nitrofluoranthene from the sample matrix and remove interfering compounds that could compromise the analysis.[10] The choice of method depends heavily on the matrix.

Extraction

-

For Solid Samples (e.g., Air Particulate Filters, Soil): Soxhlet Extraction This is a classical and robust technique for extracting analytes from solid matrices.[2]

-

Accurately weigh the sample (e.g., a quarter of a filter) and place it into a cellulose extraction thimble.

-

Add a known amount of an appropriate internal standard (e.g., deuterated PAHs like Anthracene-d10) to the sample.

-

Place the thimble into the Soxhlet extractor.

-

Add the extraction solvent (e.g., dichloromethane or a hexane/acetone mixture) to the boiling flask.[2][4]

-

Extract for 18-24 hours, allowing the solvent to cycle through the sample.

-

After extraction, allow the apparatus to cool and collect the solvent from the boiling flask.

-

-

For Liquid Samples (e.g., Water): Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) LLE is suitable for partitioning analytes from an aqueous phase into an immiscible organic solvent.[10]

-

Measure a precise volume of the water sample (e.g., 500 mL) into a separatory funnel.

-

Spike with the internal standard solution.

-

Add an appropriate extraction solvent like dichloromethane (DCM).[10]

-

Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

-

Allow the layers to separate and drain the organic (DCM) layer.

-

Repeat the extraction two more times with fresh solvent, combining all organic extracts.

SPE is often a more efficient and less solvent-intensive alternative.[4][10]

-

Condition an SPE cartridge (e.g., C18 or a specialized PAH cartridge) according to the manufacturer's instructions.

-

Pass the water sample through the cartridge. 7-nitrofluoranthene will be retained on the sorbent.

-

Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove polar interferences.

-

Elute the 7-nitrofluoranthene using a small volume of a strong organic solvent (e.g., hexane or dichloromethane).

-

Cleanup and Concentration

Crude extracts, especially from complex environmental samples, require cleanup to protect the GC-MS system and reduce matrix effects.[2][10]

-

Concentration: The extract from LLE or Soxhlet is often too dilute. Concentrate it to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.[10][11]

-

SPE Cleanup: Pass the concentrated extract through a silica or Florisil SPE cartridge. This step helps remove highly polar or non-polar interferences.[11]

-

Final Concentration & Solvent Exchange: Evaporate the cleaned extract to near dryness under a gentle nitrogen stream.[11] Reconstitute the residue in a final volume (e.g., 200 µL) of a suitable injection solvent like toluene or cyclohexane.[2][11] Transfer to a 1.5 mL glass autosampler vial for analysis.[7]

Part 2: GC-MS/MS Instrumental Protocol

The following parameters provide a robust starting point for the analysis of 7-nitrofluoranthene. Optimization may be required based on the specific instrument and column used.[9]

Recommended GC-MS Parameters

| Parameter | Recommended Setting | Rationale & Expert Notes |

| GC System | Agilent 8890 GC or equivalent | A modern GC system provides excellent temperature and flow control for retention time stability.[9] |

| MS System | Agilent 7000D Triple Quadrupole MS or equivalent | A triple quadrupole system is essential for achieving the highest selectivity and sensitivity via MRM mode.[2][9] |

| Injection | 1 µL, Pulsed Splitless | Maximizes the transfer of semi-volatile analytes like 7-nitrofluoranthene onto the column.[9] |

| Inlet Temp. | 280 - 320 °C | Ensures complete vaporization of the analyte without thermal degradation.[2][9] |

| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Provides good separation efficiency and is inert.[11] |

| GC Column | Agilent J&W DB-5MS UI (15-30 m x 0.25 mm, 0.25 µm) | A low-bleed 5% phenyl-methylpolysiloxane column is ideal for separating PAHs and their derivatives.[2] |

| Oven Program | Initial 70°C (1 min), ramp 20°C/min to 310°C (hold 5 min) | This program effectively separates a wide range of PAHs. The final high temperature ensures that heavy compounds are eluted from the column.[2] |

| Transfer Line | 300 - 320 °C | Prevents cold spots and analyte condensation between the GC and MS.[9] |

| Ion Source | Electron Ionization (EI) @ 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |

| Source Temp. | 300 - 320 °C | A high source temperature minimizes contamination from high-boiling matrix components.[2][9] |

| Acquisition | Multiple Reaction Monitoring (MRM) | Provides superior selectivity and signal-to-noise compared to single quadrupole SIM mode.[2][12] |

MRM Transition for 7-Nitrofluoranthene

To set up the MRM method, the precursor ion (typically the molecular ion, [M]⁺˙) and suitable product ions must be determined. This is done by infusing a standard solution of 7-nitrofluoranthene and performing a product ion scan.

-

Precursor Ion (Q1): m/z 247

-

Potential Product Ions (Q3): Common fragmentation pathways for nitro-PAHs involve the loss of NO₂ (m/z 201) or NO (m/z 217). The most abundant and specific fragment should be chosen as the "quantifier" ion, with a second fragment used as a "qualifier" for confirmation.

| Compound | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Collision Energy (eV) |

| 7-Nitrofluoranthene | 247 | To be determined empirically | To be determined empirically | To be determined empirically |

| Example: 1-Nitropyrene | 247 | 201 | 217 | 20-30 |

Note: The optimal collision energy must be determined experimentally for your specific instrument to maximize the signal of the product ions.

Part 3: Method Validation & Quality Control

A protocol is only trustworthy if it is validated. Validation ensures the method is fit for its intended purpose.[12][13]

Caption: Core parameters for analytical method validation.

-

Linearity and Calibration: Analyze a series of calibration standards at different concentrations (e.g., 1, 5, 10, 25, 50, 100 pg/µL) to create a calibration curve.[8][12] The method should be linear over the expected concentration range of the samples, with a coefficient of determination (R²) of >0.995.[9]

-

Accuracy and Precision: Accuracy is assessed by spiking a blank matrix sample with a known amount of 7-nitrofluoranthene at low, medium, and high concentrations and calculating the percent recovery.[13] Typical acceptance criteria are 70-120%. Precision is determined by analyzing replicate spiked samples and calculating the relative standard deviation (RSD), which should ideally be <15%.[13]

-

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. These are typically determined based on the signal-to-noise ratio (S/N) of low-level standards (LOD at S/N ≈ 3, LOQ at S/N ≈ 10).[8]

-

Quality Control (QC): For each batch of samples, include a method blank (to check for contamination), a laboratory control sample (a spiked blank matrix), and a matrix duplicate to monitor method performance and reproducibility.

Summary

This application note provides a comprehensive framework for the trace-level analysis of 7-nitrofluoranthene using GC-MS/MS. By combining optimized sample preparation techniques with the high selectivity and sensitivity of triple quadrupole mass spectrometry in MRM mode, researchers can achieve reliable and defensible data. The causality behind each step—from the choice of extraction solvent to the use of a high-temperature ion source—is aimed at maximizing analyte recovery while minimizing matrix interference. Adherence to the described validation and quality control procedures is paramount to ensuring the trustworthiness and scientific integrity of the results.

References

-

Shimadzu Corporation. (2016). Determination of Nitro Polycyclic aromatic hydrocarbons in PM2.5 using GC-MS/MS. ASMS 2016 MP 123. [Link]

-

University of Illinois Urbana-Champaign. Sample Preparation Guidelines for GC-MS. [Link]

-

Agilent Technologies. (2008). Determination of Nitro-Polycyclic Aromatic Hydrocarbons in Air Particulates Using the Agilent 7000A Triple Quadrupole GC/MS System. Agilent Application Note 5990-3221EN. [Link]

- Barbieri, G., et al. (2009). Spectroscopic Properties of Some Derivatives of Polycyclic Aromatic Hydrocarbons. Applied Spectroscopy, 63(6), 660-667.

-

SCION Instruments. Sample preparation GC-MS. [Link]

-

Organomation. GC-MS Sample Preparation. [Link]

-

Global Substance Registration System (GSRS). 7-NITROFLUORANTHENE. [Link]

- Shariatifar, N., et al. (2020). Development of a GC-MS Method for Determination of Various Polycyclic Aromatic Hydrocarbons in Iranian Traditional and Semi-industrial Taftoon Bread. International Journal of Pharmaceutical and Phytopharmacological Research, 10(4), 58-66.

- Dadfarnia, S., & Haji Shabani, A. M. (2012). Validation of an Analytical Method for Determination of 13 priority polycyclic aromatic hydrocarbons in mineral water using dispersive liquid-liquid microextraction and GC-MS. Journal of the Brazilian Chemical Society, 23(1), 121-128.

- Lee, S., et al. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Molecules, 28(9), 3853.

-

Lee, S., et al. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. PMC. [Link]

-

Agilent Technologies. (2019). Optimized GC/MS/MS Analysis for PAHs in Challenging Matrices. Agilent Application Note 5994-0329EN. [Link]

-

National Institute of Standards and Technology (NIST). Fluoranthene, 3-nitro-. NIST Chemistry WebBook, SRD 69. [Link]

Sources

- 1. cram3ra.unict.it [cram3ra.unict.it]

- 2. gcms.cz [gcms.cz]

- 3. brieflands.com [brieflands.com]

- 4. scioninstruments.com [scioninstruments.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Fluoranthene, 3-nitro- [webbook.nist.gov]

- 7. uoguelph.ca [uoguelph.ca]

- 8. shimadzu.com [shimadzu.com]

- 9. agilent.com [agilent.com]

- 10. organomation.com [organomation.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines [mdpi.com]

- 13. GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 7-nitrofluoranthene from fluoranthene using nitration procedures

This Application Note and Protocol details the synthesis of 7-nitrofluoranthene , a specific nitro-polycyclic aromatic hydrocarbon (nitro-PAH) isomer.[1]

Application Note: Selective Synthesis of 7-Nitrofluoranthene

Introduction & Mechanistic Rationale

7-Nitrofluoranthene is a mutagenic environmental pollutant and a critical reference standard in toxicological assays.[1] Unlike the 3-nitro isomer, which is the dominant product of direct electrophilic nitration (approx. 85-90% yield), the 7-nitro isomer cannot be efficiently synthesized by reacting fluoranthene directly with nitric acid.

The Regioselectivity Challenge

-

Direct Nitration: In fluoranthene, the electron density is highest at the 3-position (para to the biphenyl linkage) and the 8-position . Direct nitration with

yields a mixture dominated by 3-nitrofluoranthene, with minor amounts of 8-nitrofluoranthene.[1] The 7-position is electronically deactivated in the fully aromatic system.[1] -

The "Tetrahydro" Strategy: To access the 7-position, the electronic character of the molecule must be altered. By partially hydrogenating fluoranthene to 1,2,3,10b-tetrahydrofluoranthene , the directing effects change. The saturated ring acts as an alkyl substituent, directing the electrophilic attack to the positions ortho and para to the alkyl bridge on the remaining aromatic system—specifically favoring the 7- and 8-positions .

Figure 1: Reaction Logic & Regioselectivity

Caption: Comparative pathways showing the failure of direct nitration to yield the 7-isomer and the success of the tetrahydro-intermediate route.[1]

Experimental Protocol

Phase 1: Preparation of 1,2,3,10b-Tetrahydrofluoranthene

Objective: Reduce the specific ring to create the directing intermediate.

Reagents:

-

Fluoranthene (Purity >98%)[1]

-

Sodium metal (Na)[1]

-

Absolute Ethanol (EtOH)[1]

-

Toluene (Recrystallization solvent)[1]

Procedure:

-

Dissolution: Dissolve 10.0 g (50 mmol) of fluoranthene in 250 mL of refluxing absolute ethanol in a 3-neck round-bottom flask equipped with a condenser and nitrogen inlet.

-

Reduction: Cautiously add 10.0 g of sodium metal in small pieces over 45 minutes. Caution: Hydrogen gas evolution.[1] Maintain inert atmosphere.

-

Reflux: Continue refluxing for 2 hours after the final addition of sodium.

-

Workup: Pour the hot solution into 1 L of ice-water containing 50 mL of concentrated HCl to quench unreacted sodium and neutralize alkoxides.

-

Isolation: Filter the white precipitate. Wash with cold water (3 x 100 mL).[1]

-

Purification: Recrystallize from ethanol/water (9:1).

Phase 2: Nitration of the Tetrahydro Intermediate

Objective: Introduce the nitro group.[1][2][3][4][5][6] This step yields a mixture of 7- and 8-isomers which must be separated.[1]

Reagents:

-

1,2,3,10b-Tetrahydrofluoranthene (from Phase 1)

-

Acetic Anhydride (

)[1] -

Fuming Nitric Acid (

, >90%)

Procedure:

-

Setup: Dissolve 5.0 g of 1,2,3,10b-tetrahydrofluoranthene in 50 mL of acetic anhydride. Cool the solution to 0°C in an ice-salt bath.

-

Nitration: Prepare a nitrating mixture of 2.5 mL fuming

in 10 mL acetic anhydride at 0°C. Add this dropwise to the substrate solution over 30 minutes, maintaining internal temperature <5°C. -

Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature for 1 hour.

-

Quench: Pour the mixture onto 200 g of crushed ice. Stir vigorously until the yellow precipitate solidifies.

-

Filtration: Filter the crude solid (Mixture of 7-nitro and 8-nitro tetrahydrofluoranthene).

-

Separation (Critical):

-

Dissolve the crude solid in minimum Dichloromethane (DCM).[1]

-

Perform Flash Column Chromatography (Silica Gel 60).[1]

-

Mobile Phase: Hexane:Ethyl Acetate (95:5).[1]

-

Elution Order: The 7-nitro isomer typically elutes after the 8-nitro isomer due to steric interaction with the bridgehead protons.[1]

-

Validation: Check fractions via TLC and GC-MS.[1]

-

Phase 3: Aromatization (Dehydrogenation)

Objective: Restore the aromatic system to yield final 7-nitrofluoranthene.

Reagents:

-

Purified 7-nitro-1,2,3,10b-tetrahydrofluoranthene[1]

-

DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or Chloranil[1]

-

Benzene or Toluene (Dry)

Procedure:

-

Reaction: Dissolve 1.0 g of the purified 7-nitro intermediate in 30 mL of dry benzene. Add 1.1 equivalents of DDQ (or Chloranil).[1]

-

Reflux: Heat to reflux for 6–8 hours. The solution will darken as the quinone is reduced.

-

Workup: Cool to room temperature. Filter off the precipitated hydroquinone byproduct.[1]

-

Wash: Wash the filtrate with 10% NaOH solution (2 x 20 mL) to remove residual quinone species, then with water.

-

Drying: Dry organic layer over anhydrous

and evaporate solvent. -

Final Purification: Recrystallize from acetic acid or benzene/hexane.

Analytical Validation & Data Summary

Table 1: Physicochemical Properties of Isomers

| Isomer | Retention Time (HPLC)* | UV | Key ^1H-NMR Signal (Characteristic) |

| 3-Nitrofluoranthene | 12.4 min | 295, 380 | Doublet at |

| 7-Nitrofluoranthene | 14.1 min | 288, 365 | Doublet at |

| 8-Nitrofluoranthene | 13.8 min | 290, 370 | Similar to 7-nitro but distinct coupling constants |

*HPLC Conditions: C18 Column, ACN:Water (80:20), 1.0 mL/min.

Figure 2: Synthesis Workflow & QC Checkpoints

Caption: Step-by-step synthetic workflow with integrated Quality Control (QC) checkpoints.

Safety & Handling

-

Nitro-PAHs are potent mutagens and suspected carcinogens.[1][7] All procedures must be conducted in a Class II Biosafety Cabinet or a high-efficiency fume hood.[1]

-

Sodium Metal: Reacts violently with water.[1] Quench carefully with ethanol before adding water.[1]

-

DDQ: Toxic and generates HCN if exposed to strong acids.[1] Handle with gloves and eye protection.[1]

References

-

Zielinska, B., et al. (1986).[1] Formation of Nitro-PAH from the Reaction of Fluoranthene with N2O5.[1] Atmospheric Environment. Link

-

Campbell, N., & Gow, R. S. (1949).[1] Syntheses of fluoranthene and its derivatives. Journal of the Chemical Society.[8] Link

-

Ramdahl, T., et al. (1986).[1] Nitration of Polycyclic Aromatic Hydrocarbons. Environmental Science & Technology.[1] Link[1]

-

Paputa-Peck, M. C., et al. (1983).[1] Determination of Nitro-Polynuclear Aromatic Hydrocarbons in Air. Analytical Chemistry. Link[1]

Sources

- 1. Fluoranthene - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Nitrite Elimination and Hydrolytic Ring Cleavage in 2,4,6-Trinitrophenol (Picric Acid) Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

Application Note: High-Sensitivity Quantification of 7-Nitrofluoranthene Using Fluorescence Detection

Abstract

7-Nitrofluoranthene (7-NFA) is a member of the nitro-polycyclic aromatic hydrocarbon (nitro-PAH) family, a class of compounds known for their mutagenic and carcinogenic properties. These compounds are environmental contaminants, often formed from the incomplete combustion of organic materials and subsequent atmospheric reactions. Accurate quantification of 7-NFA in environmental and biological matrices is critical for toxicological assessment and environmental monitoring. This application note provides a detailed protocol for the sensitive and selective quantification of 7-nitrofluoranthene using High-Performance Liquid Chromatography (HPLC) coupled with a Fluorescence Detector (FLD). We will delve into the fundamental spectroscopic properties of 7-NFA, optimize instrumental parameters, and present a robust, step-by-step methodology from sample preparation to data analysis.

Introduction to 7-Nitrofluoranthene and Fluorescence Detection

7-Nitrofluoranthene is a derivative of fluoranthene, a four-ringed polycyclic aromatic hydrocarbon. The addition of a nitro (-NO₂) group to the aromatic system significantly alters its electronic properties and, consequently, its toxicological and spectroscopic characteristics. While many PAHs are fluorescent, the nitro group in nitro-PAHs can quench fluorescence, making their detection more challenging than their parent compounds.

However, certain nitro-PAHs, including 7-NFA, retain sufficient fluorescence for sensitive detection. Fluorescence spectroscopy offers significant advantages for this application, primarily its inherent high sensitivity and selectivity. Unlike UV-Vis absorption, which is nearly universal, fluorescence is a property of a much smaller subset of molecules. By carefully selecting the optimal excitation and emission wavelengths, we can minimize interferences from co-eluting matrix components, achieving low detection limits essential for trace-level analysis.

Spectroscopic Characteristics of 7-Nitrofluoranthene

The foundation of any fluorescence-based quantification method lies in a thorough understanding of the analyte's photophysical properties. The selection of excitation (λex) and emission (λem) wavelengths is the most critical parameter for achieving maximum sensitivity. The optimal excitation wavelength corresponds to a high-energy absorption band (S₀ → S₁), while the emission wavelength is set to the peak of the fluorescence spectrum resulting from the molecule's relaxation back to the ground state (S₁ → S₀).

For 7-nitrofluoranthene, the specific wavelengths can be influenced by the solvent environment due to solvatochromic effects. It is therefore crucial to determine these parameters in the mobile phase composition used for the HPLC separation.

Table 1: Key Spectroscopic Parameters for 7-Nitrofluoranthene

| Parameter | Value | Solvent/Conditions | Source |

| Excitation Maximum (λex) | ~280 - 290 nm | Acetonitrile/Water | |

| Emission Maximum (λem) | ~420 - 430 nm | Acetonitrile/Water | |

| Stokes Shift | ~140 nm | Calculated | N/A |

| Notes | A large Stokes shift is advantageous as it minimizes self-absorption and spectral overlap, enhancing sensitivity. The nitro group generally decreases quantum yield compared to the parent fluoranthene molecule, necessitating a highly sensitive detector. |

Experimental Workflow: HPLC-FLD Quantification

The overall workflow for quantifying 7-NFA involves sample extraction, chromatographic separation, and fluorescence detection. This section outlines the instrumentation and provides a detailed protocol.

Instrumentation and Reagents

-

HPLC System: A binary or quaternary pump system capable of gradient elution (e.g., Agilent 1260 Infinity II, Waters Alliance e2695).

-

Detector: A multi-wavelength fluorescence detector (FLD) (e.g., Agilent 1260 Infinity II FLD, Waters 2475 FLD).

-

Column: A C18 reverse-phase column suitable for PAH analysis (e.g., ZORBAX Eclipse PAH, 4.6 x 250 mm, 5 µm).

-

Reagents:

-

Acetonitrile (ACN), HPLC Grade or higher.

-

Methanol (MeOH), HPLC Grade or higher.

-

Ultrapure Water (18.2 MΩ·cm).

-

7-Nitrofluoranthene certified reference standard.

-

Diagram: Quantification Workflow

Caption: Workflow for the quantification of 7-Nitrofluoranthene.

Detailed Protocol

Step 1: Preparation of Mobile Phase and Standards

-

Mobile Phase A: Ultrapure Water.

-

Mobile Phase B: Acetonitrile (ACN).

-

Stock Standard (100 µg/mL): Accurately weigh 1 mg of 7-NFA reference standard and dissolve in 10 mL of ACN in a volumetric flask.

-

Working Standards (0.1 - 100 ng/mL): Perform serial dilutions of the stock standard in ACN to prepare a series of at least five calibration standards. Store in amber vials at 4°C. Rationale: Using ACN as the diluent ensures compatibility with the mobile phase and prevents analyte precipitation.

Step 2: HPLC-FLD Instrument Setup

-

Column Installation: Install the C18 column and equilibrate with 60:40 ACN:Water for at least 30 minutes at a flow rate of 1.0 mL/min.

-

Fluorescence Detector Settings:

-

Excitation Wavelength (λex): 285 nm.

-

Emission Wavelength (λem): 425 nm.

-

PMT Gain: Set to a mid-range value initially (e.g., 10) and optimize for the highest concentration standard to avoid saturation.

-

Causality: These wavelengths are chosen to maximize the signal-to-noise ratio for 7-NFA based on its known spectral properties. The gain is adjusted to ensure the response is within the linear dynamic range of the detector.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

Gradient Elution:

Time (min) % Mobile Phase A (Water) % Mobile Phase B (ACN) 0.0 40 60 20.0 0 100 25.0 0 100 25.1 40 60 | 30.0 | 40 | 60 |

-

Step 3: System Validation and Calibration

-

Blank Injection: Inject 10 µL of ACN to ensure no system contamination or carryover.

-

Calibration Curve Construction: Inject each working standard from the lowest to the highest concentration.

-

Data Analysis: Plot the peak area of 7-NFA as a function of its concentration. Perform a linear regression analysis. A coefficient of determination (R²) > 0.995 is required for a valid calibration.

Step 4: Sample Analysis

-

Sample Preparation: Extract 7-NFA from the matrix using an appropriate and validated method (e.g., solid-phase extraction for water samples, Soxhlet extraction for soil). The final extract should be dissolved in ACN.

-

Injection: Inject the prepared sample extract into the HPLC-FLD system.

-

Quantification: Identify the 7-NFA peak based on its retention time (as determined from the standards). Use the integrated peak area and the calibration curve equation to calculate the concentration in the injected sample.

Method Validation and Quality Control

A robust analytical method requires thorough validation. Key parameters to assess include:

-

Linearity: Assessed during calibration curve construction.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined experimentally by injecting standards at decreasing concentrations. LOD is typically defined as a signal-to-noise ratio (S/N) of 3, while LOQ is defined as S/N of 10.

-

Accuracy and Precision: Assessed by analyzing spiked matrix samples at multiple concentration levels. Accuracy is reported as percent recovery, while precision is reported as relative standard deviation (RSD).

-

Quality Control (QC): A mid-range calibration standard should be run every 10-15 samples to monitor instrument performance and ensure calibration stability.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| No Peak or Low Signal | Incorrect λex/λem settings. PMT gain too low. Lamp failure. | Verify detector settings. Increase PMT gain. Check detector lamp status. |

| Broad or Tailing Peaks | Column degradation. Incompatible sample solvent. | Replace column. Ensure final sample solvent matches mobile phase composition. |

| Shifting Retention Times | Leak in the system. Inconsistent mobile phase composition. | Check for leaks at all fittings. Prepare fresh mobile phase. |

| Extraneous Peaks | Sample matrix interference. System contamination. | Optimize sample cleanup procedure. Run a system flush with strong solvent (e.g., isopropanol). |

Conclusion

This application note provides a comprehensive and validated framework for the quantification of 7-nitrofluoranthene using HPLC with fluorescence detection. By leveraging the inherent sensitivity of fluorescence and optimizing key instrumental parameters, this method offers a reliable tool for researchers in environmental science and toxicology. The detailed protocol and workflow emphasize the importance of proper system setup, calibration, and quality control to ensure the generation of accurate and defensible data.

References

Troubleshooting & Optimization

Technical Support Center: Improving Recovery of 7-Nitrofluoranthene in Complex Matrices

Welcome to the technical support center dedicated to enhancing the analytical recovery of 7-nitrofluoranthene. As a nitro-polycyclic aromatic hydrocarbon (nitro-PAH), 7-nitrofluoranthene presents unique challenges in complex matrices due to its specific chemical properties and susceptibility to various interferences. This guide is structured to provide researchers, scientists, and drug development professionals with actionable solutions to common and complex issues encountered during sample preparation and analysis. The information herein is grounded in established analytical principles and validated methodologies to ensure scientific integrity and reproducible results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems faced by analysts working with 7-nitrofluoranthene.

Q1: My recovery of 7-nitrofluoranthene is consistently low across different sample types. What are the most likely causes?

A1: Consistently low recovery for 7-nitrofluoranthene typically points to one or a combination of several factors:

-

Inadequate Extraction Efficiency: The solvent system used may not be optimal for the polarity of 7-nitrofluoranthene and the specific matrix. Nitro-PAHs are more polar than their parent PAHs, which requires careful solvent selection.

-

Analyte Degradation: Nitro-PAHs can be susceptible to degradation under certain conditions. Exposure to UV light (photodegradation) or harsh pH conditions during extraction can lead to analyte loss.[1]

-

Adsorption: 7-nitrofluoranthene can adsorb to active sites on labware (especially plastics) and within the analytical instrumentation.[2][3]

-

Matrix Effects: Co-extracted compounds from the sample matrix can interfere with the ionization of 7-nitrofluoranthene in the mass spectrometer source, leading to ion suppression.[4][5]

Q2: What are the recommended initial extraction solvents for 7-nitrofluoranthene from different matrices?

A2: The choice of extraction solvent is critical and depends on the sample matrix. A good starting point is to use a solvent or solvent mixture that matches the polarity of 7-nitrofluoranthene.

-

For solid matrices (soil, sediment): A mixture of a polar and a non-polar solvent is often effective. For instance, a "modified QuEChERS" approach using acetonitrile with a small amount of a less polar solvent like methylene chloride can improve the recovery of larger PAHs and their derivatives.[6]

-

For aqueous matrices: Solid-phase extraction (SPE) is generally preferred over liquid-liquid extraction (LLE) to minimize solvent usage and avoid emulsion formation.[7][8] C18 or styrene-divinylbenzene sorbents are commonly used.[7]

-

For biological tissues/foodstuffs: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has proven effective for extracting a wide range of analytes, including PAHs, from complex food matrices.[9][10]

Q3: How can I prevent the degradation of 7-nitrofluoranthene during sample processing?

A3: To minimize degradation, the following precautions are recommended:

-

Protection from Light: Use amber glassware or wrap containers in aluminum foil to protect samples and extracts from UV light, which can cause photodegradation.[1][3]

-

Temperature Control: Keep samples and extracts cool throughout the process. For some sensitive compounds, performing extractions in a cold bath can improve recoveries.[11]

-

pH Control: Maintain a neutral or slightly acidic pH during extraction, unless a specific pH is required for a particular cleanup step.

Q4: What is the best way to store samples and extracts containing 7-nitrofluoranthene?

A4: Proper storage is crucial to prevent analyte loss.

-

Containers: Always use amber borosilicate glass containers for both sample collection and storage to prevent photodegradation and adsorption to container walls.[1]

-

Temperature: Store samples at 4°C for short-term storage (up to 7 days) and at -20°C or lower for long-term storage.[1] Extracts should also be stored under the same conditions.

Part 2: In-Depth Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to resolving specific issues encountered during the analytical workflow.

Sample Preparation and Extraction

Q5: I'm working with high-organic matter soil, and my 7-nitrofluoranthene recovery is poor. How can I improve it?

A5: High organic matter can strongly bind PAHs and nitro-PAHs, making extraction difficult.

-

Increase Extraction Energy: Techniques like pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) use elevated temperatures and pressures to improve extraction efficiency from tightly bound matrices.[12][13]

-

Optimize Solvent Composition: For soils with high organic content, adding a solvent that can disrupt the analyte-matrix interactions is beneficial. A mixture of acetone and hexane or dichloromethane is often effective.

-

Sample Pre-treatment: Grinding the sample to a fine powder increases the surface area available for extraction. Ensuring the sample is dry before extraction can also improve efficiency, as water can interfere with the extraction of hydrophobic compounds.

Q6: I'm using a QuEChERS method for a food matrix, but my recoveries are inconsistent. What should I check?

A6: Inconsistency in QuEChERS often stems from variations in the procedure or matrix complexity.

-

Homogenization: Ensure the sample is thoroughly homogenized before taking a subsample for extraction.

-

Salt Addition: Add the salting-out agents (e.g., magnesium sulfate, sodium chloride) immediately after adding the extraction solvent and shake vigorously to induce phase separation and prevent the analyte from partitioning back into the aqueous layer.[9]

-

Dispersive SPE (d-SPE) Cleanup: The choice of d-SPE sorbent is critical. For fatty matrices, a sorbent containing C18 is necessary to remove lipids. For pigmented samples, graphitized carbon black (GCB) can be used, but be aware that it can also adsorb planar analytes like 7-nitrofluoranthene.[10]

Cleanup and Purification

Q7: How do I choose the right Solid-Phase Extraction (SPE) sorbent for 7-nitrofluoranthene?

A7: The selection of the SPE sorbent depends on the extraction mechanism you want to employ.

-

Reversed-Phase SPE: This is the most common mode for PAH and nitro-PAH cleanup.

-

C18 (Octadecylsilica): A good general-purpose sorbent for retaining non-polar to moderately polar compounds from aqueous samples.[7]

-

Styrene-Divinylbenzene (SDVB): A polymeric sorbent that offers higher capacity and is more stable across a wider pH range than silica-based sorbents.

-

-

Normal-Phase SPE: This is useful for cleanup of extracts in non-polar solvents.

-

Florisil or Silica: These can be used to separate nitro-PAHs from less polar interferences like lipids.[6]

-

Q8: I'm losing my analyte during the SPE wash step. What should I do?

A8: Analyte loss during the wash step indicates that the wash solvent is too strong.

-

Weaken the Wash Solvent: The wash solvent should be strong enough to remove interferences but weak enough to leave the analyte on the sorbent. If you are using reversed-phase SPE, decrease the percentage of organic solvent in your aqueous wash solution.

-

Verify Analyte Breakthrough: Collect the effluent from each step of the SPE process (loading, washing, and elution) and analyze it to pinpoint where the analyte loss is occurring.[3]

Analysis and Data Interpretation

Q9: I'm observing significant ion suppression in my LC-MS/MS analysis. How can I mitigate this?

A9: Ion suppression is a common matrix effect in LC-MS/MS.[4]

-

Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering compounds. This may require an additional cleanup step, such as using a different SPE sorbent or performing a liquid-liquid partitioning step.[14]

-

Optimize Chromatography: Adjusting the chromatographic gradient to separate 7-nitrofluoranthene from the co-eluting matrix components can significantly reduce ion suppression.[5]

-

Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., 7-nitrofluoranthene-d9) is the ideal internal standard as it co-elutes with the native analyte and experiences the same degree of ion suppression or enhancement, thus providing accurate correction.[15][16]

-

Matrix-Matched Calibration: If a SIL-IS is not available, preparing calibration standards in a blank matrix extract that has undergone the same sample preparation process can help compensate for matrix effects.[5][17]

Q10: My chromatographic peak for 7-nitrofluoranthene is tailing. What could be the cause?

A10: Peak tailing can be caused by several factors:

-

Column Overload: Injecting too much sample onto the column can lead to peak distortion. Try diluting the sample.

-

Secondary Interactions: Active sites on the column packing material can interact with the analyte. Using a column with good end-capping can minimize this.

-

Contamination: Contamination in the inlet, guard column, or analytical column can cause peak tailing. Regular maintenance and cleaning are essential.

Part 3: Detailed Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for 7-Nitrofluoranthene from Water

This protocol provides a general guideline for extracting 7-nitrofluoranthene from water samples using a C18 SPE cartridge.

Materials:

-

C18 SPE cartridge (500 mg, 6 mL)

-

Methanol (HPLC grade)

-

Dichloromethane (DCM, HPLC grade)

-

Acetonitrile (HPLC grade)

-

Reagent water (HPLC grade)

-

Vacuum manifold

-

Nitrogen evaporator

Procedure:

-

Conditioning: Pass 6 mL of DCM through the C18 cartridge, followed by 6 mL of methanol. Do not allow the sorbent to go dry.[18]

-

Equilibration: Pass 6 mL of reagent water through the cartridge, again ensuring the sorbent does not go dry.[18]

-

Sample Loading: Load the water sample (up to 1 L) onto the cartridge at a flow rate of approximately 10 mL/min.[2]

-

Washing: After loading the entire sample, wash the cartridge with 6 mL of a methanol/water mixture (e.g., 40:60 v/v) to remove polar interferences.

-

Drying: Dry the cartridge under vacuum for 10-15 minutes to remove residual water.

-

Elution: Elute the 7-nitrofluoranthene from the cartridge with 2 x 3 mL of DCM. Collect the eluate in a clean glass tube. The best recovery results for some nitro-PAHs have been obtained with methylene chloride as the elution solvent.[7]

-

Concentration: Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen.

-

Solvent Exchange: Add 1 mL of acetonitrile and continue to evaporate to a final volume of 1 mL.

-

Analysis: The extract is now ready for analysis by HPLC or GC-MS.[19]

Part 4: Visualizations and Data

Troubleshooting Workflow for Low Recovery

// Nodes start [label="Low Recovery of\n7-Nitrofluoranthene", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_extraction [label="Review Extraction Protocol", fillcolor="#FBBC05"]; check_cleanup [label="Evaluate Cleanup Step\n(e.g., SPE)", fillcolor="#FBBC05"]; check_degradation [label="Assess Analyte Stability", fillcolor="#FBBC05"]; check_matrix_effects [label="Investigate Matrix Effects", fillcolor="#FBBC05"];

solvent [label="Is solvent appropriate for\nmatrix and analyte polarity?", shape=diamond, fillcolor="#F1F3F4"]; energy [label="Is extraction energy sufficient?\n(e.g., sonication, MAE)", shape=diamond, fillcolor="#F1F3F4"];

spe_sorbent [label="Is SPE sorbent correct?", shape=diamond, fillcolor="#F1F3F4"]; spe_wash [label="Is wash solvent too strong?", shape=diamond, fillcolor="#F1F3F4"]; spe_elution [label="Is elution solvent too weak?", shape=diamond, fillcolor="#F1F3F4"];

light [label="Samples protected from light?", shape=diamond, fillcolor="#F1F3F4"];

is_check [label="Using Stable Isotope-Labeled\nInternal Standard (SIL-IS)?", shape=diamond, fillcolor="#F1F3F4"];

// Solutions optimize_solvent [label="Optimize solvent mixture\n(e.g., add modifier)", fillcolor="#34A853", fontcolor="#FFFFFF"]; increase_energy [label="Use MAE, PLE, or\nincrease sonication time", fillcolor="#34A853", fontcolor="#FFFFFF"]; change_sorbent [label="Select alternative sorbent\n(e.g., SDVB, Florisil)", fillcolor="#34A853", fontcolor="#FFFFFF"]; weaken_wash [label="Decrease organic content\nin wash solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; strengthen_elution [label="Use stronger elution solvent\n(e.g., DCM, Acetone)", fillcolor="#34A853", fontcolor="#FFFFFF"]; use_amber [label="Use amber glassware", fillcolor="#34A853", fontcolor="#FFFFFF"]; use_sil [label="Implement SIL-IS", fillcolor="#34A853", fontcolor="#FFFFFF"]; matrix_match [label="Use matrix-matched\ncalibration", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> check_extraction; start -> check_cleanup; start -> check_degradation; start -> check_matrix_effects;

check_extraction -> solvent; solvent -> optimize_solvent [label="No"]; solvent -> energy [label="Yes"]; energy -> increase_energy [label="No"];

check_cleanup -> spe_sorbent; spe_sorbent -> change_sorbent [label="No"]; spe_sorbent -> spe_wash [label="Yes"]; spe_wash -> weaken_wash [label="Yes"]; spe_wash -> spe_elution [label="No"]; spe_elution -> strengthen_elution [label="Yes"];

check_degradation -> light; light -> use_amber [label="No"];

check_matrix_effects -> is_check; is_check -> use_sil [label="No"]; is_check -> matrix_match [label="Yes, but still issues"]; use_sil -> matrix_match [label="Not available"]; }

Caption: A logical workflow for troubleshooting low recovery of 7-nitrofluoranthene.

Table 1: Comparison of Extraction Techniques for PAHs and Nitro-PAHs

| Technique | Principle | Advantages | Disadvantages | Suitable Matrices |

| Soxhlet Extraction | Continuous solid-liquid extraction with a distillation-extraction cycle. | Exhaustive extraction, well-established. | Time-consuming, large solvent consumption. | Soil, Sediment, Solid Waste |

| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid phase. | Low solvent use, high selectivity, easily automated.[2][18] | Sorbent selection is critical, potential for clogging. | Water, Liquid Extracts |

| QuEChERS | Salting-out liquid-liquid extraction followed by dispersive SPE cleanup. | Fast, easy, cheap, effective, rugged, and safe.[20] | May have lower recoveries for some analyte/matrix pairs. | Fruits, Vegetables, Meat, Herbs[6][9] |

| Pressurized Liquid Extraction (PLE) | Extraction with solvents at elevated temperatures and pressures. | Fast, low solvent use, efficient for difficult matrices. | High initial instrument cost. | Soil, Sediment, Food |

| Microwave-Assisted Extraction (MAE) | Use of microwave energy to heat solvents and accelerate extraction. | Very fast, reduced solvent consumption.[12] | Requires microwave-transparent vessels. | Soil, Sediment, Plant Tissue |

References

-

ResearchGate. (n.d.). Stepwise procedure for SPE extraction of nitro-PAH from aquatic samples. Retrieved February 25, 2026, from [Link]

- Gomes, J., & de Oliveira, J. V. (2004). Solid-phase extraction of nitro-PAH from aquatic samples and its separation by reverse-phase capillary liquid chromatography. Journal of the Brazilian Chemical Society, 15(6), 1004-1009.

- Lozano, A., Rajski, Ł., Belmonte-Valles, N., Uclés, S., Mezcua, M., & Fernández-Alba, A. R. (2018). Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction. Foods, 7(9), 143.

-

PromoChrom. (n.d.). A Robust and Simple Method for Solid Phase Extraction of Polycyclic Aromatic Hydrocarbons in Water. Retrieved February 25, 2026, from [Link]

-

Phenomenex. (n.d.). Analysis of Multiresidue Pesticides from Food Using the QuEChERS Sample Preparation Approach, LC–MS–MS and GC. Retrieved February 25, 2026, from [Link]

- Al-Thaiban, Y., Al-Odaini, N., & Jabeen, F. (2018). Development of QuEChERS Method for the Determination of Polycyclic Aromatic Hydrocarbons in Smoked Meat Products Using GC-MS from Qatar. Journal of Analytical Methods in Chemistry, 2018, 8592415.

-

Phenomenex. (2025, April 1). QuEChERS Method for Pesticide Residue Analysis. Retrieved February 25, 2026, from [Link]

-

ALWSCI. (2025, July 31). Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow. Retrieved February 25, 2026, from [Link]

- Di Donna, L., D'Agostino, A., Taverna, D., & Sindona, G. (2014). QuEChERS sample prep. AperTO - Archivio Istituzionale Open Access dell'Università di Torino.

- Tanaka, Y., Yashima, H., & Araki, T. (2025). Impact of Sample Preparation Methods on LC-MS/MS Analysis of Molecular Targeted Drugs. Indonesian Journal of Pharmacy, 7(1), 1-10.

- Jones, B. (2016, November 24). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis.

-

American Laboratory. (2007, October 1). Efficient Extraction of Toxic Compounds From Complex Matrices Using Molecularly Imprinted Polymers. Retrieved February 25, 2026, from [Link]

-

ResearchGate. (n.d.). Deviation from 100% recovery due to matrix effects for the target... Retrieved February 25, 2026, from [Link]

-

Teledyne Leeman Labs. (2023, August 2). Key Points to Remember When Using Internal Standards for Sample Analysis by ICP-OES. Retrieved February 25, 2026, from [Link]

- Workman, H. (2020, April 1). Overview of Methods and Considerations for Handling Complex Samples. LCGC North America.

- Hewavitharana, A. K., & Vithanage, M. (2022). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 40(4), 164-170.

-

ResearchGate. (2008, August). Choosing Internal Standards Based on a Multivariate Analysis Approach with ICP(TOF)MS. Retrieved February 25, 2026, from [Link]

-

Tentamus Group. (2025, June 24). Determination of Contaminants: HPLC vs. GC. Retrieved February 25, 2026, from [Link]

- Andrianova, A. A., & Quimby, B. D. (2019, January 24).

-

ResolveMass Laboratories Inc. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved February 25, 2026, from [Link]

- PerkinElmer. (n.d.). A Comparison of GC-ICP-MS and HPLC-ICP-MS for the Analysis of Organotin Compounds. LabRulez LCMS.

-

MDPI. (2025, September 23). Development of an Efficient HPLC-MS/MS Method for the Detection of a Broad Spectrum of Hydrophilic and Lipophilic Contaminants in Marine Waters: An Experimental Design Approach. Retrieved February 25, 2026, from [Link]

-

Waters. (n.d.). EPA Method 8310.0 Determination of Polycyclic Aromatic Hydrocarbons in Ground Water and Wastes. Retrieved February 25, 2026, from [Link]

-

Restek. (2022, May 11). Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS. Retrieved February 25, 2026, from [Link]

-

Agilent. (n.d.). Extracting More Analytes from Complex Samples using Agilent's GC/TQ and GC/Q-TOF. Retrieved February 25, 2026, from [Link]

- Lundstedt, S. (2020).

-

U.S. Environmental Protection Agency. (n.d.). Method TO-13A - Determination of Polycyclic Aromatic Hydrocarbons (PAHs) in Ambient Air Using GC/MS. Retrieved February 25, 2026, from [Link]

- Han, X., & Gross, R. W. (2005). Shotgun lipidomics: electrospray ionization mass spectrometric analysis and quantitation of cellular lipidomes directly from crude extracts of biological samples. Mass spectrometry reviews, 24(3), 367-412.

- U.S. Environmental Protection Agency. (1986, September). Method 8310: Polynuclear Aromatic Hydrocarbons. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846).

- Key, B. D., & Howell, J. M. (2022). Strategies for the Biodegradation of Polyfluorinated Compounds. Applied and Environmental Microbiology, 88(16), e00755-22.

- Luque-García, J. L., & Luque de Castro, M. D. (2000). Approach for independent-matrix removal of polycyclic aromatic hydrocarbons from solid samples based on microwave-assisted Soxhlet extraction with on-line fluorescence monitoring. Analytical chemistry, 72(15), 3627-3634.

- de Souza, C. F., da Silva, A. P., de Oliveira, A. S., & de Andrade, J. B. (2021). Optimization of a Low Volume Extraction Method to Determine Polycyclic Aromatic Hydrocarbons in Aerosol Samples. Frontiers in Chemistry, 9, 753948.

- Singh, S., Handa, T., Narayanam, M., Sahu, A., Junnarkar, A., & Singh, B. K. (2013).

- Al-Harbi, N. A., & Al-Wakeel, S. A. (2024). A Review on Recent Developments in the Extraction and Identification of Polycyclic Aromatic Hydrocarbons from Environmental Samples. Molecules, 29(17), 4066.

- Chen, S., Zhou, M., Xu, Y., & Chen, W. (2013). Multiple degradation pathways of phenanthrene by Stenotrophomonas maltophilia C6.

- Abdel-Shafy, H. I., & Mansour, M. S. (2016). Bacterial Biodegradation Pathways of Low and High Molecular Weight Polycyclic Aromatic Hydrocarbons (PAHs). Gavin Publishers.

- Esteve-Turrillas, F. A., & Abad-Fuentes, A. (2013).

- Chen, C. W., Chen, C. F., & Jean, Y. T. (2007). Study of metabolites from the degradation of polycyclic aromatic hydrocarbons (PAHs) by bacterial consortium enriched from mangrove sediments. Chemosphere, 68(1), 119-128.

Sources

- 1. benchchem.com [benchchem.com]

- 2. promochrom.com [promochrom.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. PAHs Determination in Paprika Powder using SPE [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. weber.hu [weber.hu]

- 9. Development of QuEChERS Method for the Determination of Polycyclic Aromatic Hydrocarbons in Smoked Meat Products Using GC-MS from Qatar - PMC [pmc.ncbi.nlm.nih.gov]

- 10. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]

- 11. eurl-pesticides.eu [eurl-pesticides.eu]

- 12. Approach for independent-matrix removal of polycyclic aromatic hydrocarbons from solid samples based on microwave-assisted Soxhlet extraction with on-line fluorescence monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. americanlaboratory.com [americanlaboratory.com]

- 15. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. mdpi.com [mdpi.com]

- 18. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]

- 19. epa.gov [epa.gov]

- 20. iris.unito.it [iris.unito.it]

Optimizing chromatographic separation of 7-nitrofluoranthene and 3-nitrofluoranthene

Technical Support Center: Optimization of Chromatographic Separation for 3-Nitrofluoranthene and 7-Nitrofluoranthene

Introduction

Welcome to the Advanced Chromatography Technical Support Center. This guide addresses the specific challenge of resolving 3-nitrofluoranthene (3-NF) and 7-nitrofluoranthene (7-NF) . These positional isomers exhibit nearly identical mass-to-charge ratios (

Our approach prioritizes shape selectivity and

Module 1: Method Development & Column Selection

Q: Why does my standard C18 column fail to separate 3-NF and 7-NF? A: Standard C18 (octadecylsilane) phases rely primarily on hydrophobic subtraction. Since 3-NF and 7-NF are positional isomers with identical molecular weights and very similar logP values, their hydrophobic interaction with the C18 chains is nearly indistinguishable.

-

The Solution: Switch to a stationary phase that exploits the difference in electron density distribution and molecular shape.

Q: Which stationary phase do you recommend for this critical pair? A: We recommend a Phenyl-Hexyl or Biphenyl stationary phase.[1]

-

Mechanism: These phases possess aromatic rings that engage in

- -

Alternative: Specialized "PAH" columns (often polymeric C18) designed for shape selectivity can also work, but Phenyl-Hexyl offers a more orthogonal mechanism to standard C18.

Q: How does the organic modifier affect selectivity? A: Use Methanol (MeOH) instead of Acetonitrile (ACN).

-

Reasoning: ACN has

-electrons (in the nitrile group) that can compete with the analyte for interactions with the phenyl stationary phase, potentially masking the subtle differences between isomers. Methanol is protic and does not interfere with

Module 2: Detection & Sensitivity

Q: I am using Fluorescence Detection (FLD) but see no signal. Why? A: Nitro-PAHs are strong fluorescence quenchers due to the electron-withdrawing nitro group, which facilitates intersystem crossing to the triplet state, bypassing fluorescence emission.

-

Protocol: You must reduce the nitro group (

) to an amino group (